

# Technical Guide to the Spectral Data of Risperidone E-oxime

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| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Risperidone E-oxime |           |
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Risperidone E-oxime** is recognized as a process-related impurity in the synthesis of the atypical antipsychotic drug, Risperidone. As a geometric isomer of the corresponding Z-oxime, its identification, characterization, and control are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This technical guide provides a consolidated overview of the available spectral data for **Risperidone E-oxime**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental methodologies.

**Chemical and Physical Properties** 

| Property          | Value  |
|-------------------|--|
| Chemical Name     | 3-[2-[4-[(E)-(2,4-difluorophenyl)<br>(hydroxyimino)methyl]-1-<br>piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-<br>4H-pyrido[1,2-a]pyrimidin-4-one[1] |
| Molecular Formula | C23H28F2N4O2[1][2][3]  |
| Molecular Weight  | 430.49 g/mol [2]   |
| CAS Number        | 691007-09-7  |



### **Spectral Data**

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a pivotal technique for the structural elucidation of **Risperidone E-oxime** and for differentiating it from its Z-isomer. The key distinguishing features are observed in the <sup>1</sup>H NMR spectrum.

<sup>1</sup>H NMR Spectral Data

While a complete assigned spectrum for **Risperidone E-oxime** is not readily available in the public domain, key diagnostic signals have been reported:

| Proton                                  | Chemical Shift (δ)<br>ppm | Multiplicity  | Notes  |
|---|---------------------------|---------------|--|
| Oxime Hydroxyl (-<br>NOH)               | ~11.2                     | Broad Singlet | This downfield shift is characteristic of the E-isomer and is a key marker for its differentiation from the Z-isomer (which appears around $\delta$ 10.8 ppm). |
| Aromatic (protons adjacent to Fluorine) | 7.3 - 7.5                 | Multiplet     | These protons in the difluorophenyl ring are deshielded in the E-isomer compared to the Z-isomer (which appear in the range of $\delta$ 7.1–7.3 ppm).          |

#### <sup>13</sup>C NMR Spectral Data

Specific <sup>13</sup>C NMR spectral data for **Risperidone E-oxime** is not extensively reported in publicly available literature. However, analysis would be expected to show characteristic peaks for the pyridopyrimidine, piperidine, and difluorophenyl moieties.



### Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of key functional groups within the **Risperidone E-oxime** molecule.

Characteristic IR Absorption Bands

Based on the known functional groups, the following absorption regions are of significance. Specific peak values for the pure E-isomer are not detailed in the available literature, but the spectrum of the parent compound, Risperidone, can be used for comparative purposes.

| Functional Group            | Expected Absorption<br>Range (cm <sup>-1</sup> ) | Notes  |
|-----------------------------|--|--|
| O-H Stretch (oxime)         | 3600 - 3200 (broad)                              | Indicates the presence of the hydroxyl group of the oxime.   |
| C-H Stretch (aromatic)      | 3100 - 3000                                      | Characteristic of the difluorophenyl ring.   |
| C=O Stretch (lactam)        | ~1641  | A strong band corresponding to the carbonyl group in the pyridopyrimidine ring system, as seen in Risperidone. |
| C=N Stretch (oxime)         | 1690 - 1640                                      | Confirms the presence of the oxime functional group.   |
| C=C Stretch (aromatic)      | 1613, 1535                                       | Associated with the aromatic ring vibrations, as observed in Risperidone.                                      |
| C-N Stretch                 | ~1350  | Relates to the stretching of the C-N bond in the oxazole ring of the parent compound.                          |
| C-F Stretch (aryl fluoride) | ~1129  | A strong peak indicating the carbon-fluorine bond in the difluorophenyl group, as seen in Risperidone.         |



#### Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of **Risperidone E-oxime**, which aids in its structural confirmation.

Mass Spectral Data

| Parameter                 | Value                       | Notes  |
|---------------------------|-----------------------------|--|
| Molecular Ion [M]+        | ~430.5                      | Corresponds to the molecular weight of the compound.           |
| High-Resolution MS (HRMS) | Calculated for C23H28F2N4O2 | Provides the exact mass, confirming the elemental composition. |

While a detailed fragmentation pattern for **Risperidone E-oxime** is not explicitly available, the fragmentation of the parent drug, Risperidone, provides insights into the expected fragmentation pathways. Common fragmentation would likely involve cleavage at the piperidine ring and the ethyl linker.

## **Experimental Protocols**

The synthesis of Risperidone typically yields a mixture of the Z and E-oxime isomers. The isolation of the E-oxime for use as an analytical standard requires specific purification techniques.

#### Synthesis and Isomer Separation

The formation of Risperidone oxime isomers generally involves the reaction of a ketone precursor with hydroxylamine. The ratio of the Z to E isomers can be influenced by reaction conditions such as solvent and temperature. The separation of the E and Z isomers is often achieved through fractional crystallization of their acetate salts, as the two isomers exhibit different solubilities.

A general procedure for the isolation of the E-oxime would involve:

• Synthesis of the oxime mixture from the appropriate ketone precursor and hydroxylamine.



- Conversion of the oxime mixture to their acetate salts.
- Selective precipitation of the less soluble Z-isomer acetate salt from a suitable solvent, leaving the E-isomer enriched in the mother liquor.
- Isolation and purification of the E-isomer from the mother liquor, potentially through further crystallization or chromatographic techniques.

### **Spectroscopic Analysis**

For spectroscopic characterization, a purified sample of **Risperidone E-oxime** is required.

- NMR Spectroscopy: A sample of the purified E-oxime is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra are then acquired on a high-field NMR spectrometer.
- IR Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Mass spectral analysis can be performed using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

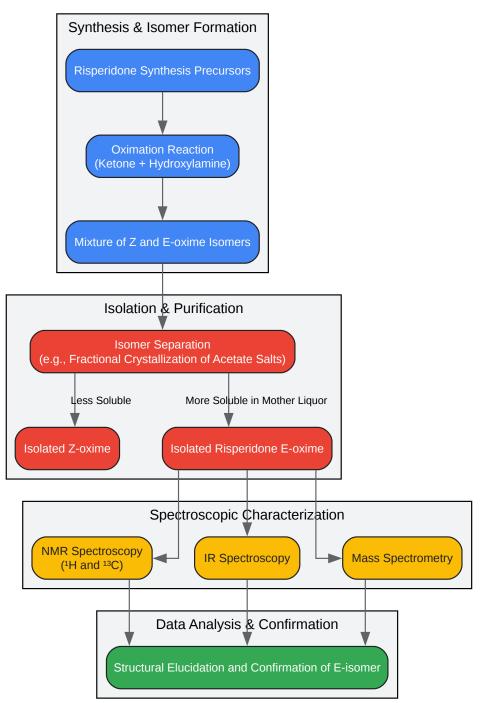
#### **Visualization**

## Workflow for the Identification and Characterization of Risperidone E-oxime

The following diagram illustrates the general workflow for the formation, isolation, and subsequent characterization of **Risperidone E-oxime** as a process-related impurity in the synthesis of Risperidone.



#### Workflow for Risperidone E-oxime Characterization



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#### References

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